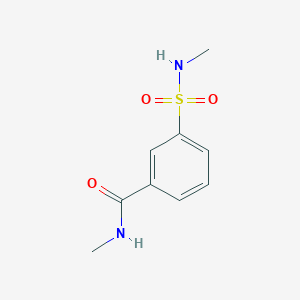

N-methyl-3-(methylsulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-3-(methylsulfamoyl)benzamide is a chemical compound characterized by its molecular structure, which includes a benzamide group with a methyl group attached to the nitrogen atom and a methylsulfamoyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-aminobenzoic acid as the starting material.

Reaction Steps:

Methylation: The amino group of 3-aminobenzoic acid is methylated using methyl iodide to form N-methyl-3-aminobenzoic acid.

Sulfamoylation: The resulting N-methyl-3-aminobenzoic acid is then treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfamoyl group, yielding this compound.

Industrial Production Methods:

Batch Process: The compound can be produced in a batch process, where each step is carried out sequentially in separate reaction vessels.

Continuous Process: For large-scale production, a continuous process may be employed, where the reaction steps are integrated into a continuous flow system to enhance efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Halogenated derivatives and other substituted benzamides.

科学的研究の応用

N-methyl-3-(methylsulfamoyl)benzamide and its derivatives have various applications, particularly in medicinal chemistry and related fields. Examination of its applications reveals its role in drug development, serving as a chemical intermediate, and its potential use in treating diseases.

Scientific Research Applications

- Sulfamoyl Benzamide Derivatives : Sulfamoyl benzamide derivatives, which include this compound, are novel compounds with pharmaceutical applications . These compounds are utilized in pharmaceutical compositions and methods of pharmaceutical use .

- Ebola Virus Inhibitors : Certain 4-(aminomethyl)benzamides have demonstrated potential as therapeutic agents for treating and controlling Ebola virus infections . These benzamides act as inhibitors of filovirus entry .

- NLRP3 Inflammasome Research : NLRP3 inflammasomes are associated with acute and chronic brain diseases, and their activation involves complexes that migrate to endoplasmic reticulum membranes . Research in this area may utilize benzamide compounds in studying these processes .

- Chemical Intermediate : this compound is a chemical compound that can be used as an intermediate in the synthesis of other compounds .

- Structure-Activity Relationship (SAR) Studies : Benzamides are used in structure-activity relationship studies to understand the correlation between chemical structure and biological activity . These studies help in the development of more effective drugs .

Specific Compounds and their Activities

The search results mention several benzamide derivatives and their applications:

- 3-[benzyl(methyl)sulfamoyl]-4-bromo-n-(2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl)benzamide and similar compounds: These are examples of novel sulfamoyl benzamide compounds with potential pharmaceutical uses .

- 4-(aminomethyl)benzamides : These compounds inhibit Ebola virus entry and have the potential to be developed as therapeutic agents .

- CBS1118 : A 4-(aminomethyl)benzamide that has broad-spectrum antifiloviral activity against Ebola and Marburg viruses .

作用機序

The mechanism by which N-methyl-3-(methylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

類似化合物との比較

N-methyl-3-(methylsulfamoyl)benzamide is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: N-ethyl-N-methylsulfamoyl fluoride, 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid methyl ester, N-[4-methyl-3-(methylsulfamoyl)phenyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide.

Uniqueness: this compound stands out due to its specific structural features and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

N-Methyl-3-(methylsulfamoyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfamoyl benzamide derivatives. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₁N₃O₂S

- Molecular Weight : 213.26 g/mol

The presence of the methylsulfamoyl group contributes to its biological activity, as this moiety is often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors of certain enzymes, such as sirtuins, which are involved in cellular regulation and metabolism. For instance, studies have shown that sulfamoyl benzamide derivatives can inhibit SIRT2, an enzyme linked to neurodegenerative diseases like Huntington's disease and Parkinson's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant bioactivity in various assays:

- SIRT2 Inhibition : The compound has been tested for its ability to inhibit SIRT2 activity, leading to increased acetylation of α-tubulin, which is crucial for neuronal health. In one study, compounds similar to this compound showed a dose-dependent increase in α-tubulin K40 acetylation in neuronal cell lines .

- Neuroprotective Effects : Compounds within this class have been evaluated for their neuroprotective properties against polyglutamine aggregation, a hallmark of Huntington's disease pathology. The inhibition of SIRT2 was linked to reduced aggregation and improved neuronal survival in experimental models .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound:

- Animal Models : Research involving animal models has indicated that administration of sulfamoyl benzamide derivatives can lead to reduced neurodegeneration and improved behavioral outcomes in models of Parkinson's disease . These findings suggest potential applications in treating neurodegenerative disorders.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Neuroprotection : A study investigated the effects of this compound on neuronal cell lines exposed to toxic aggregates. Results indicated a significant reduction in cell death and improved cellular function, supporting its potential as a therapeutic agent for neurodegenerative diseases.

- Toxicology Assessment : Another case study assessed the toxicity profile of this compound in mammalian systems. The compound exhibited low toxicity levels even at high doses, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Compound | SIRT2 Inhibition IC50 (µM) | Neuroprotective Activity | Comments |

|---|---|---|---|

| This compound | 25 | High | Effective against polyglutamine aggregation |

| Compound A | 15 | Moderate | Similar structure but less potent |

| Compound B | 30 | Low | Lower efficacy in neuroprotection |

The SAR analysis indicates that modifications to the benzamide structure can significantly influence biological activity, highlighting the importance of continued research in this area.

特性

IUPAC Name |

N-methyl-3-(methylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-10-9(12)7-4-3-5-8(6-7)15(13,14)11-2/h3-6,11H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILCYTFTEAOTGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。